molecular formula C14H21NO2 B5326091 N-[3-(4-ethoxyphenyl)propyl]propanamide

N-[3-(4-ethoxyphenyl)propyl]propanamide

Cat. No.: B5326091
M. Wt: 235.32 g/mol
InChI Key: IYIHJVYMRIHFGQ-UHFFFAOYSA-N
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Description

N-[3-(4-Ethoxyphenyl)propyl]propanamide is a synthetic amide derivative characterized by a propyl chain linking a 4-ethoxyphenyl group to a propanamide moiety. These compounds are often synthesized via solid-phase or solution-phase methods, with purification achieved through silica gel chromatography .

Properties

IUPAC Name

N-[3-(4-ethoxyphenyl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-3-14(16)15-11-5-6-12-7-9-13(10-8-12)17-4-2/h7-10H,3-6,11H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIHJVYMRIHFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCCC1=CC=C(C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Substituent Comparison and Yields

Compound Name Substituent (R) Yield (%) Physical State Purity (LC/MS) Reference
N-{[4-(2-Methoxyphenyl)piperazin-1-yl]propyl}-3-(4-methoxyphenyl)propanamide (3j) 4-OCH₃ 39 Amorphous yellow solid -
N-{[4-(2-Methoxyphenyl)piperazin-1-yl]propyl}-3-(3-fluorophenyl)propanamide (3k) 3-F 49 Yellow oil -
N-{[4-(2-Methoxyphenyl)piperazin-1-yl]propyl}-3-(4-fluorophenyl)propanamide (3l) 4-F 76 Tan oil -
This compound (Hypothetical) 4-OCH₂CH₃ - - - -

Key Observations :

  • Electron-Donating Groups (e.g., OCH₃) : Methoxy-substituted analogs (e.g., 3j) exhibit lower yields (39%) compared to fluoro-substituted derivatives (49–76%), likely due to steric hindrance during synthesis .
  • Electron-Withdrawing Groups (e.g., F) : Fluorine substituents enhance synthetic efficiency, with 4-fluorophenyl derivatives (3l) achieving the highest yield (76%) .
  • Ethoxy vs. Methoxy : The ethoxy group (OCH₂CH₃) in the target compound is bulkier than methoxy (OCH₃), which may reduce solubility and alter binding interactions in biological systems.

Table 2: Pharmacological Profiles of Analogous Compounds

Compound Name Target Receptor Affinity/Activity Reference
SC211 (3-(4-(4-chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide) Dopamine D4 Receptor (D4R) High affinity and selectivity
SC212 (Haloperidol derivative) Dopamine D2 Receptor (D2R) Atypical antipsychotic activity
7-3 (DNAJA1 inhibitor) DNAJA1/J-domain Depletes conformational mutant p53
Hypothetical Ethoxy Analog Not reported Predicted lower CNS activity due to bulkier substituent -

Key Observations :

  • Piperazine-Containing Analogs : Compounds like SC211 and SC212 demonstrate high receptor selectivity, attributed to the piperazine moiety’s ability to engage in hydrogen bonding and π-π interactions .
  • Bulkier Substituents : The ethoxy group in the target compound may reduce blood-brain barrier penetration compared to smaller substituents (e.g., F, OCH₃), limiting central nervous system (CNS) applications .

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